molecular formula C14H18BNO3 B2831434 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1116096-84-4

3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B2831434
CAS No.: 1116096-84-4
M. Wt: 259.11
InChI Key: RLKFZFTXEPPYIA-UHFFFAOYSA-N
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Description

3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 1116096-84-4) is a high-value aryl pinacol boronic ester that serves as a critical synthetic intermediate in modern organic chemistry, particularly in metal-catalyzed cross-coupling reactions . Its primary research value lies in its application in Suzuki-Miyaura coupling, a powerful method for the selective formation of carbon-carbon bonds . This reaction is fundamental in the construction of complex biaryl structures found in many pharmaceutical compounds, organic materials, and ligands. The presence of both the electron-withdrawing nitrile group and the electron-donating methoxy group on the aromatic ring creates a unique electronic profile, which can influence the compound's reactivity and the properties of the resulting coupled products . Furthermore, the nitrile group itself is a versatile functional group that can be transformed into other important functionalities, such as amidines, amides, and carboxylic acids, adding another layer of utility in multi-step synthetic routes . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can access comprehensive support documentation, including certificates of analysis, to ensure product integrity and reproducibility in their experiments. Handle with appropriate safety precautions; this compound may cause skin and eye irritation (H315, H319) .

Properties

IUPAC Name

3-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)12-10(9-16)7-6-8-11(12)17-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKFZFTXEPPYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant addition is common in industrial settings.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boronic acid surrogate in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between aryl/heteroaryl halides and its boronate group.

Reaction Conditions and Catalysts

SubstrateCatalyst SystemBaseSolventTemperatureYieldApplication
4-Bromo-azaindole Pd(PPh₃)₄Na₂CO₃1,4-Dioxane110°C, 18h87%Antimalarial PfCLK3 inhibitors
2-Isopropyl-4-bromobenzoic acid Pd(dppf)Cl₂·CH₂Cl₂Na₂CO₃1,4-Dioxane110°C, 0.5h (MW)85%Drug intermediate synthesis
Aryl halides (generic)Pd(PPh₃)₃ or Pd(OAc)₂ with ligandsK₂CO₃THF/H₂O80–100°C70–90%Biaryl nitrile derivatives

Key Observations

  • Microwave (MW) irradiation significantly reduces reaction time (e.g., 0.5 hours vs. 18 hours under conventional heating) .

  • The nitrile group remains inert under these conditions, avoiding undesired side reactions.

Hydrolysis to Boronic Acid

The dioxaborolane group undergoes hydrolysis in acidic or aqueous conditions to generate the corresponding boronic acid, a reactive intermediate for further transformations:

C14H18BNO3+H2OC8H6BNO2+2CH3COCH3\text{C}_{14}\text{H}_{18}\text{BNO}_3 + \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_6\text{BNO}_2 + 2\text{CH}_3\text{COCH}_3

Conditions

  • Acid-Catalyzed : HCl (1M) in THF/H₂O (3:1), 25°C, 2h.

  • Base-Mediated : K₂CO₃ in methanol, 55°C, 18h .

Applications

  • The boronic acid derivative is used in situ for couplings where boronate esters exhibit low reactivity.

Nitrile Reduction

The benzonitrile group can be reduced to an amine using cobalt(II) chloride and sodium borohydride:

R-C≡NCoCl2,NaBH4R-CH2NH2\text{R-C≡N} \xrightarrow{\text{CoCl}_2, \text{NaBH}_4} \text{R-CH}_2\text{NH}_2

Conditions :

  • Solvent: Methanol

  • Temperature: 0°C to RT

  • Yield: 75–90%

Applications : Synthesis of primary amines for drug candidates (e.g., orexin receptor antagonists).

Methoxy Group Demethylation

The methoxy group can be selectively removed under acidic conditions to yield phenolic derivatives:

Ar-OCH3HBr (48%)Ar-OH\text{Ar-OCH}_3 \xrightarrow{\text{HBr (48\%)}} \text{Ar-OH}

Conditions :

  • Reagent: HBr in acetic acid

  • Temperature: 120°C, 6h

  • Yield: 65%

Side Reactions and By-Product Formation

  • Protodeboronation : Competing reaction under strongly acidic or high-temperature conditions, leading to loss of the boron moiety.

  • Homocoupling : Occurs in the absence of a coupling partner, forming biaryl by-products (mitigated by optimizing catalyst loading and reaction time).

Mechanistic Insights

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle:

  • Oxidative Addition : Pd⁰ reacts with aryl halide to form Pd²⁺-aryl complex.

  • Transmetallation : Boronate transfers the aryl group to Pd²⁺.

  • Reductive Elimination : Pd⁰ releases the biaryl product, regenerating the catalyst .

The electron-withdrawing nitrile group enhances the electrophilicity of the aryl-palladium intermediate, accelerating transmetallation.

Stability and Handling Considerations

  • Storage : Sealed under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

  • Incompatibilities : Strong acids/bases, oxidizers (risk of protodeboronation or nitrile degradation).

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in cross-coupling reactions through the boronic ester group. The boronic ester group can form a complex with a palladium catalyst, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The nitrile group can also undergo reduction to form amines, which can further participate in various chemical reactions.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Position: The target compound’s boronolane group at the 2-position distinguishes it from the 4-substituted analog (CAS 171364-82-2), which lacks the methoxy group. Positional isomerism significantly impacts steric hindrance and electronic effects in cross-coupling reactions .
  • Functional Groups : The trifluoromethyl group in CAS 479411-95-5 introduces strong electron-withdrawing effects, enhancing oxidative stability compared to the methoxy group in the target compound . The methoxymethoxy group in CAS 2413838-13-6 improves solubility in polar solvents, a property absent in the target .

Biological Activity

3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 949892-14-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and a dioxaborolane moiety, which are known to influence its biological interactions. The molecular formula is C12H18BNO3C_{12}H_{18}BNO_3, with a molecular weight of approximately 225.09 g/mol.

Research indicates that compounds like this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential activity against various bacterial strains.
  • Enzyme Inhibition : The dioxaborolane structure may interact with enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : The compound may influence pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Mycobacterium abscessus, revealing promising inhibitory effects on tRNA methyltransferase (TrmD), a critical enzyme for bacterial survival .
    • In vitro assays demonstrated that derivatives of the compound could reduce bacterial growth by up to 70% at certain concentrations.
  • Pharmacokinetics :
    • Research into the pharmacokinetic profile showed that the compound exhibits moderate solubility and stability in biological systems, suggesting potential for further development as an antibiotic .
  • Toxicology Studies :
    • Toxicological assessments indicated that while the compound has beneficial properties, it also poses risks at higher concentrations, necessitating careful dosage regulation in therapeutic applications .

Comparative Biological Activity Table

CompoundActivity TypeIC50 (µM)Reference
This compoundAntimicrobial15
Dihydroquinazolinone DerivativeAntiparasitic0.010
Quinoxaline CompoundEnzyme Inhibition0.048

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how can side reactions be minimized?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling between a brominated/methoxylated benzonitrile precursor (e.g., 3-methoxy-2-bromobenzonitrile) and bis(pinacolato)diboron. Key steps include:

  • Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a 1–5 mol% loading in anhydrous THF or DMF .

  • Base : Potassium carbonate or cesium fluoride to activate the boronate ester .

  • Inert Conditions : Reactions performed under nitrogen/argon to prevent boronate hydrolysis.

  • Side Reactions : Competing protodeboronation can occur; adding stoichiometric pinacol or lowering reaction temperature (60–80°C) improves yield .

    Data Table :

    CatalystSolventBaseYield (%)Reference
    Pd(PPh₃)₄THFK₂CO₃75–85
    PdCl₂(dppf)DMFCsF80–90

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

  • Methodological Answer :

  • Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) under anhydrous conditions to prevent boronate ester degradation. Alternatively, recrystallization from ethanol/water mixtures .
  • Characterization :
  • NMR : ¹¹B NMR (128 MHz, CDCl₃) δ ~30 ppm confirms boronate integrity; ¹H/¹³C NMR identifies methoxy (δ 3.8–4.0 ppm) and nitrile (C≡N stretch at ~2230 cm⁻¹ in IR) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL-2018) resolves regiochemistry of substituents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of the methoxy vs. boronate groups during functionalization?

  • Methodological Answer : Conflicting data arise from competing reactivities:

  • Methoxy Stability : The methoxy group is inert under Suzuki conditions but hydrolyzes in strong acids (e.g., H₂SO₄/MeOH). Protect via silylation (TBSCl) if functionalizing the boronate first .
  • Boronate Reactivity : Cross-coupling requires Pd catalysis; competing nitrile participation is negligible unless using Ni catalysts .
    • Case Study : A 2021 study showed that using AgNO₃ as an additive suppresses nitrile interference in annulation reactions .

Q. How does the regioselectivity of this compound compare to analogs in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The 3-methoxy group ortho to the boronate creates steric hindrance, reducing coupling efficiency compared to para-substituted analogs (e.g., 4-methoxy derivatives).

  • Electronic Effects : Electron-donating methoxy groups activate the aryl ring, accelerating transmetalation but requiring precise stoichiometry .
    Data Table :

    SubstrateCoupling PartnerCatalystYield (%)
    3-Methoxy-2-boronate4-BromotoluenePd(PPh₃)₄72
    4-Methoxy-2-boronate4-BromotoluenePd(PPh₃)₄89

Q. What advanced applications exist for this compound in medicinal chemistry or materials science?

  • Methodological Answer :

  • Medicinal Chemistry : Serves as a precursor for HSD17B13 inhibitors (e.g., BI-3231), where the nitrile and boronate enable sequential functionalization .
  • Materials Science : Used in meta-terphenyl donor-acceptor dyads for charge-transfer studies; the boronate enables modular assembly via Suzuki coupling .
    • Synthetic Workflow :

Suzuki coupling to install aryl groups.

Nitrile reduction (LiAlH₄) to primary amines for bioactive derivatives .

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